2alpha-Allylcyclopentan-1beta-ol
Overview
Description
2alpha-Allylcyclopentan-1beta-ol is an organic compound characterized by its unique structure, which includes an allyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Allylcyclopentan-1beta-ol typically involves the allylation of cyclopentanone followed by reduction. One common method is the reaction of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate to form 2-allylcyclopentanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be employed to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2alpha-Allylcyclopentan-1beta-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 2-allylcyclopentanone or 2-allylcyclopentanal.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Substituted cyclopentane derivatives with different functional groups.
Scientific Research Applications
2alpha-Allylcyclopentan-1beta-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2alpha-Allylcyclopentan-1beta-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2alpha-Allylcyclopentan-1alpha-ol: Similar structure but different stereochemistry.
2beta-Allylcyclopentan-1alpha-ol: Another stereoisomer with different physical and chemical properties.
2beta-Allylcyclopentan-1beta-ol: Similar compound with different stereochemistry.
Uniqueness
2alpha-Allylcyclopentan-1beta-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying stereochemical effects in organic synthesis and biological systems.
Biological Activity
2alpha-Allylcyclopentan-1beta-ol is an organic compound notable for its unique structure, which includes an allyl group attached to a cyclopentane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Chemical Formula : CHO
- CAS Number : 74743-89-8
- Molecular Weight : 168.24 g/mol
The compound features a hydroxyl group that plays a crucial role in its biological activity, influencing solubility and interaction with various biological molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The allyl group can participate in various chemical reactions, enhancing the compound's reactivity. The hydroxyl group is capable of forming hydrogen bonds, which significantly affects the solubility and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Properties : The compound has been investigated for its potential analgesic effects, which could provide pain relief in various medical conditions.
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of this compound, indicating effectiveness against certain bacterial strains.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Reduced inflammation markers in vitro | |
Analgesic | Pain relief observed in animal models | |
Antimicrobial | Inhibition of bacterial growth in culture tests |
Case Study: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound using a murine model. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.
Case Study: Analgesic Properties
In another study focused on pain management, researchers administered varying doses of this compound to rats subjected to nociceptive stimuli. The findings indicated a dose-dependent reduction in pain responses, supporting its potential as an analgesic agent.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2alpha-Allylcyclopentan-1alpha-ol | Similar structure, different stereochemistry | Less potent anti-inflammatory effects |
2beta-Allylcyclopentan-1beta-ol | Different stereochemistry | Similar analgesic properties |
Properties
IUPAC Name |
(1R,2S)-2-prop-2-enylcyclopentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQRQYIMCRNHP-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CCC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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